molecular formula C11H14N4OS B12774230 Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- CAS No. 118237-84-6

Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)-

Cat. No.: B12774230
CAS No.: 118237-84-6
M. Wt: 250.32 g/mol
InChI Key: HHDJBCHYDZERTN-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- is a complex organic compound that combines a cyclopentane ring with a methanol group and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- typically involves multiple steps. One common method includes the alkylation of purine derivatives with cyclopentylmethanol under controlled conditions. The reaction often requires the use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The purine ring can be reduced under specific conditions.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclopentanecarboxylic acid derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- involves its interaction with molecular targets such as enzymes and nucleic acids. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The purine ring can interact with nucleic acids, potentially disrupting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanemethanol, cis-3-(6-Mercapto-9H-purin-9-yl)- is unique due to its combination of a cyclopentane ring, a methanol group, and a mercapto-purine moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

118237-84-6

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

InChI

InChI=1S/C11H14N4OS/c16-4-7-1-2-8(3-7)15-6-14-9-10(15)12-5-13-11(9)17/h5-8,16H,1-4H2,(H,12,13,17)/t7-,8+/m1/s1

InChI Key

HHDJBCHYDZERTN-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2NC=NC3=S

Canonical SMILES

C1CC(CC1CO)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.